3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one class, characterized by a benzodioxin moiety at position 3, a hydroxy group at position 7, ethyl and propyl substituents at positions 6 and 2, respectively.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-5-18-21(14-6-7-17-20(11-14)26-9-8-25-17)22(24)15-10-13(4-2)16(23)12-19(15)27-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKASAEKAXHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-yl aldehyde with appropriate chromen-4-one derivatives under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The benzodioxin moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with analogues from the evidence:
Key Observations :
- Hydroxy vs. This may improve solubility in polar solvents but reduce membrane permeability .
- Electron-Withdrawing Groups: The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize the chromenone ring but reduce nucleophilic reactivity .
Biological Activity
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has attracted significant attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. The unique structural features of this compound, particularly the presence of a benzodioxin moiety, contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is with a molecular weight of 366.41 g/mol. Its structure includes:
- Chromenone core : Known for various biological activities.
- Benzodioxin moiety : Enhances interaction with biological targets.
The mechanism of action involves the compound's interaction with specific enzymes and receptors, potentially leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. Research indicates that it may act as an enzyme inhibitor or receptor modulator, affecting pathways crucial for disease progression.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one shows promising anticancer activity against several cancer cell lines. For instance:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10.5 | |
| NCI-H1299 | 15.2 | |
| A549 | 12.8 |
The compound induces apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
A notable case study investigated the effects of this compound on neuroprotection in models of Parkinson's disease. The findings revealed that treatment with the compound resulted in:
- Increased locomotor activity.
- Reduced oxidative stress markers.
These results indicate its potential as a neuroprotective agent.
Structure–Activity Relationship (SAR)
SAR studies reveal that modifications to the chromenone structure can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 7 | Increases MAO-B inhibitory activity |
| Ethyl substitution at position 6 | Enhances anticancer properties |
These insights are crucial for optimizing the compound for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this chromenone derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, including esterification and substitution reactions. Acid catalysts (e.g., sulfuric acid) are critical for ester bond formation, while controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. For purification, column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization improves yield (≥75%) . Key validation steps include monitoring reaction progress via thin-layer chromatography (TLC) and ensuring purity (>95%) via HPLC .
Q. Which analytical techniques are most robust for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at C6, propyl at C2) and dihydrobenzo[d]ioxin integration.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (degradation onset >200°C) under nitrogen .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with cancer-related targets (e.g., kinases, GPCRs).
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) over 48–72 hours .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be systematically analyzed against structurally analogous chromenones?
- Methodological Answer :
- Comparative SAR Table :
| Compound | Substituent Modifications | Key Properties |
|---|---|---|
| Analog 1 | Methoxy at C6 | Reduced solubility (logP +0.5) |
| Analog 2 | Hydroxy at C2 | Enhanced antioxidant activity (IC₅₀: 12 µM) |
| Target | Ethyl at C6, propyl at C2 | Improved lipophilicity (logP 3.8) |
- Computational Modeling : Molecular docking (AutoDock Vina) identifies critical hydrogen bonds with target proteins (e.g., EGFR).
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer :
- Triangulation Approach : Cross-validate results using orthogonal assays (e.g., SPR + enzyme inhibition assays).
- Dose-Response Curves : Test concentrations spanning 4–5 orders of magnitude to rule out false positives/negatives.
- Meta-Analysis : Pool data from independent studies to identify outliers (Grubbs’ test, p < 0.05) .
Q. What experimental designs are optimal for assessing thermal stability and degradation pathways?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions (heating rate: 10°C/min).
- Forced Degradation Studies : Expose to stress conditions (40°C/75% RH, 0.1N HCl/NaOH) for 14 days, followed by HPLC-MS to identify degradation products (e.g., hydrolyzed dioxin ring) .
Q. Which computational strategies predict cytochrome P450 interactions to anticipate metabolic liabilities?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
